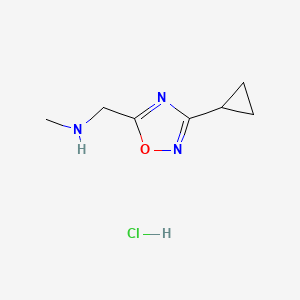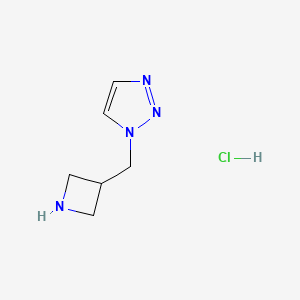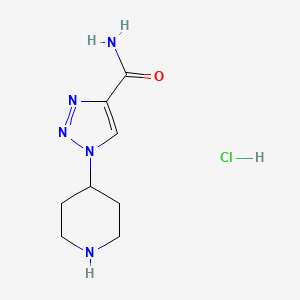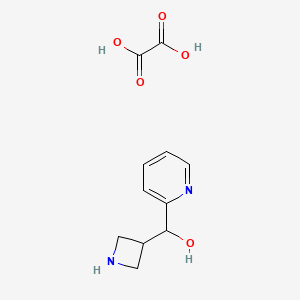
Azetidin-3-yl(pyridin-2-yl)methanol oxalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Azetidin-3-yl(pyridin-2-yl)methanol oxalate is a chemical compound with the formula C11H14N2O5 . It is a derivative of azetidine, a cyclic amine . The azetidin-2-one ring, a key structural feature of this compound, is also found in many broad-spectrum β-lactam antibiotics .
Synthesis Analysis
The synthesis of 3-pyrrole-substituted 2-azetidinones, a class of compounds related to Azetidin-3-yl(pyridin-2-yl)methanol oxalate, has been achieved using catalytic amounts of molecular iodine under microwave irradiation . This method has been effective for both mono- and polyaromatic groups at the N-1 position of the 2-azetidinone ring .Molecular Structure Analysis
The molecular structure of Azetidin-3-yl(pyridin-2-yl)methanol oxalate is characterized by an azetidine ring attached to a pyridin-2-yl methanol group . The azetidine ring is a four-membered cyclic amine .Chemical Reactions Analysis
The synthesis of 3-pyrrole-substituted 2-azetidinones, which are structurally similar to Azetidin-3-yl(pyridin-2-yl)methanol oxalate, involves the use of molecular iodine as a Lewis acid catalyst under microwave irradiation . This process has been found to be rapid and yields excellent results .Aplicaciones Científicas De Investigación
Synthesis of Heterocyclic Amino Acid Derivatives
Azetidin-3-yl(pyridin-2-yl)methanol oxalate serves as a precursor in the synthesis of new heterocyclic amino acid derivatives. These derivatives are synthesized through aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . The resulting compounds have potential applications in medicinal chemistry due to their structural similarity to β-lactam antibiotics.
Development of β-Lactam Antibiotics
The azetidine ring is a key pharmacophore in the development of β-lactam antibiotics. Azetidin-3-yl(pyridin-2-yl)methanol oxalate can be utilized to create novel β-lactam compounds with potential antibacterial properties . This could lead to the development of new treatments for bacterial infections.
Green Synthesis Methods
This compound is involved in green chemistry approaches, such as the iodine-catalyzed synthesis of 3-pyrrole-substituted 2-azetidinones . Such methods are environmentally friendly and offer a sustainable alternative to traditional synthesis techniques.
Analytical Chemistry Techniques
The compound’s structure allows for its use in advanced analytical chemistry techniques. It can be a standard or a reagent in high-performance liquid chromatography (HPLC), liquid chromatography-mass spectrometry (LC-MS), and other analytical methods to identify or quantify substances .
Bioactive Compound Synthesis
Azetidin-3-yl(pyridin-2-yl)methanol oxalate is a starting point for synthesizing bioactive compounds. These compounds can exhibit various biological activities and may lead to the discovery of new drugs or therapeutic agents .
Mecanismo De Acción
Direcciones Futuras
Spiro-heterocycles, which include compounds like Azetidin-3-yl(pyridin-2-yl)methanol oxalate, have received special attention in medicinal chemistry due to their promising biological activity . Future research may focus on developing new synthetic methodologies and exploring the therapeutic properties of these compounds .
Propiedades
IUPAC Name |
azetidin-3-yl(pyridin-2-yl)methanol;oxalic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O.C2H2O4/c12-9(7-5-10-6-7)8-3-1-2-4-11-8;3-1(4)2(5)6/h1-4,7,9-10,12H,5-6H2;(H,3,4)(H,5,6) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNMGRGBNEBGQHH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)C(C2=CC=CC=N2)O.C(=O)(C(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1864063-64-8 |
Source


|
| Record name | 2-Pyridinemethanol, α-3-azetidinyl-, ethanedioate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1864063-64-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



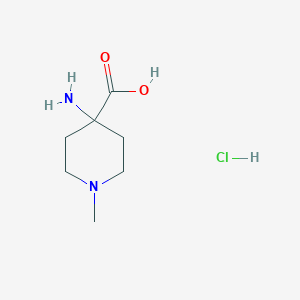
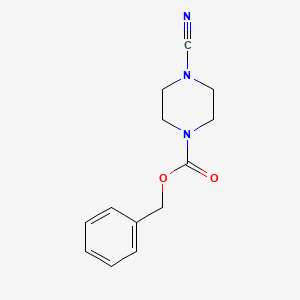

![Benzyl 7-amino-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B1380885.png)

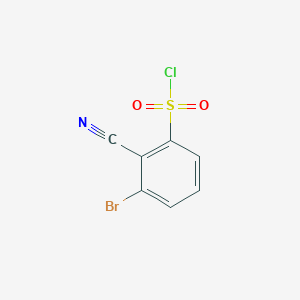
![3,4-Bis[(tetrahydro-2H-pyran-2-yl)oxy]benzeneacetaldehyde](/img/structure/B1380888.png)
